5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a methoxyphenyl-substituted thiourea with α-haloketones under acidic conditions.
Coupling with Amino Acid: The thiazole derivative is then coupled with a protected amino acid, such as N-Boc-5-aminopentanoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection and Final Coupling: The protecting group is removed under acidic conditions, and the resulting amine is coupled with the thiazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 5-{[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid.
Reduction: 5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-hydroxypentanoic acid.
Substitution: 5-{[4-(4-Substituted phenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid.
Scientific Research Applications
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: Similar in structure but contains a thiadiazole ring instead of a thiazole ring.
5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring and exhibits different biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring and is used as a pharmacophore for enzyme inhibition.
Uniqueness
5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to its specific combination of a thiazole ring and a pentanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and affect cell proliferation pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-21-11-7-5-10(6-8-11)12-9-22-15(16-12)17-13(18)3-2-4-14(19)20/h5-9H,2-4H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
UHJUDYCXAKZNKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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